N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide
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Overview
Description
N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide is a complex organic compound with the molecular formula C34H67NO3. It is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and maintaining the skin’s barrier function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide typically involves the reaction of sphingosine with a fatty acid. One common method is the condensation of sphingosine with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bond or hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: This compound is crucial in studying cell signaling pathways, particularly those involving ceramides and sphingolipids.
Medicine: Research on this compound has implications for understanding skin diseases, neurodegenerative disorders, and cancer, as ceramides are involved in apoptosis and cell differentiation.
Industry: It is used in the formulation of skincare products due to its role in maintaining the skin barrier.
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide involves its interaction with cellular membranes and signaling pathways. Ceramides, including this compound, can activate protein phosphatases and kinases, leading to the regulation of cell growth, differentiation, and apoptosis. They also interact with other lipids and proteins in the membrane, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydroxyhexadec-4-en-2-yl)dodecanamide
- N-(1,3-dihydroxyhexadec-4-en-2-yl)octadecanamide
- N-(1,3-dihydroxyhexadec-4-en-2-yl)icosanamide
Uniqueness
N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide is unique due to its specific fatty acid chain length and the presence of hydroxyl groups, which influence its physical properties and biological activities. Compared to other ceramides, it may have distinct effects on membrane structure and function, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-(1,3-dihydroxyhexadec-4-en-2-yl)hexadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKMDKERPTVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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